molecular formula C10H9NO2 B175765 5-methoxy-2H-isoquinolin-1-one CAS No. 118313-35-2

5-methoxy-2H-isoquinolin-1-one

Cat. No.: B175765
CAS No.: 118313-35-2
M. Wt: 175.18 g/mol
InChI Key: JTIMZAUBSBUCNK-UHFFFAOYSA-N
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Description

5-Methoxy-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of isoquinolinone, characterized by the presence of a methoxy group at the 5-position. This compound is of significant interest due to its versatile biological and physiological activities, making it a valuable synthetic block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes in the presence of alkynes or C2 synthons. This method utilizes a [4 + 2] annulation protocol, which is efficient and atom-economical . Another method involves the intramolecular cyclization of alkyne-tethered benzamides, which can be catalyzed by transition metals or conducted under metal-free conditions using hypervalent iodine reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinones, dihydroisoquinolinones, and quinone derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

5-Methoxy-2H-isoquinolin-1-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1-one: The parent compound without the methoxy group.

    4-Hydroxy-2-quinolone: A structurally related compound with a hydroxyl group at the 4-position.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of isoquinoline with a methyl group at the 2-position.

Uniqueness

5-Methoxy-2H-isoquinolin-1-one is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIMZAUBSBUCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358979
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118313-35-2
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3.0 g (18.6 mmol) of 1,5-dihydroxyisoquinoline in 80 ml methanol and 20 ml of water was added 0.78 g of 50% sodium hydroxide (39 mmol) and 2 ml of dimethyl sulfate. The mixture was heated under reflux for two hours. An additional 4.0 ml of dimethyl sulfate and 10 ml of 50% sodium hydroxide was then added and refluxing continued for an additional hour. The mixture was diluted with 200 ml of water and concentrated to half the original volume. The resulting solid was collected and washed with water. Recrystallization from ethanol gave 2.1 g (64%) of the desired product; mp 215°-217°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does PD 128763 interact with its target and what are the downstream effects?

A1: PD 128763 acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PADPRP) [, ]. PADPRP plays a crucial role in DNA repair, particularly in response to damage induced by agents like temozolomide (TM), a chemotherapeutic drug. By inhibiting PADPRP, PD 128763 prevents the repair of DNA damage caused by TM, thereby enhancing its cytotoxic effects and leading to increased cancer cell death. This potentiation of temozolomide-induced cytotoxicity is a key finding from the research [, ].

Q2: What is the relationship between PD 128763's potency as a PADPRP inhibitor and its ability to enhance temozolomide cytotoxicity?

A2: The research demonstrates a strong correlation between PD 128763's potency as a PADPRP inhibitor and its ability to enhance the cytotoxic effects of temozolomide []. The study found that PD 128763 exhibited approximately 60-fold greater inhibitory activity against PADPRP compared to the known inhibitor 3-aminobenzamide (3AB) []. This increased potency translated into a greater ability to potentiate temozolomide-induced growth inhibition, cytotoxicity, and DNA single-strand breaks in L1210 leukemia cells []. This suggests that the more effectively PD 128763 inhibits PADPRP, the more it enhances the cell-killing effects of temozolomide.

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